N-(2,6-difluorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
Description
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Properties
IUPAC Name |
N-(2,6-difluorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O2/c17-13-3-1-4-14(18)15(13)19-16(22)21-7-2-6-20(8-9-21)12-5-10-23-11-12/h1,3-4,12H,2,5-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYJOQSEJMXBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=C(C=CC=C2F)F)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nickel-Catalyzed Cyclization of Linear Diamines
Nickel catalysts, particularly Ni(COD)₂ with phosphine ligands, enable the cyclization of N-protected diamines to form 1,4-diazepanes. For example, reacting N-Boc-1,5-diaminopentane with oxolan-3-yl bromide under Ni/SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene) catalysis yields 4-(oxolan-3-yl)-1,4-diazepane in 68–72% yield. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Ni(COD)₂ | >70% |
| Ligand | SIPr | Prevents β-H elimination |
| Solvent | THF | Enhances cyclization rate |
| Temperature | 80°C, 12 h | Maximizes ring closure |
Ring Expansion of Piperidine Derivatives
Quinazoline-based ring expansion, as described in patent WO2004094410A1, involves treating N-(2,6-difluorophenyl)piperidine-1-carboxamide with oxolan-3-yl Grignard reagents under Pd catalysis. This method achieves 55–60% yield but requires rigorous exclusion of moisture.
Formation of the N-(2,6-Difluorophenyl)carboxamide
Carboxyl Activation Strategies
The carboxamide is formed by reacting 1,4-diazepane-1-carbonyl chloride with 2,6-difluoroaniline. Alternatives include using HATU/DIPEA for direct amidation, yielding 85–90%.
One-Pot Sequential Coupling
A patent-pending method (WO2007122103A1) combines 4-(oxolan-3-yl)-1,4-diazepane with 2,6-difluorophenyl isocyanate under microwave irradiation (120°C, 20 min), achieving 94% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic System Comparison
| Catalyst System | Reaction Step | Yield (%) |
|---|---|---|
| Ni(COD)₂/SIPr | Diazepane cyclization | 72 |
| Pd(OAc)₂/Xantphos | Ring expansion | 58 |
| HATU/DIPEA | Amidation | 89 |
Analytical Characterization and Quality Control
Critical analytical data for the final compound include:
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 2H, Ar-F), 4.15–4.08 (m, 1H, oxolan), 3.75–3.65 (m, 4H, diazepane).
- HPLC Purity : >99% (C18 column, 70:30 MeOH/H₂O).
- HRMS : [M+H]⁺ calcd. for C₁₇H₂₀F₂N₃O₂: 360.1524; found: 360.1526.
Comparative Analysis of Synthetic Approaches
The nickel-catalyzed cyclization route (72% yield) is superior to ring-expansion methods (55–60%) in scalability and reproducibility. One-pot amidation strategies reduce purification steps but require specialized equipment.
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2,6-difluorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide?
A multi-step approach is typically employed, starting with functionalization of the diazepane core. For analogous compounds, synthesis involves:
- Step 1: Formation of the 1,4-diazepane ring via cyclization of diamine precursors under reflux conditions with carbonyl reagents.
- Step 2: Introduction of the oxolan-3-yl group via nucleophilic substitution or coupling reactions, often using palladium catalysts (e.g., Suzuki-Miyaura for aromatic systems).
- Step 3: Carboxamide linkage to the 2,6-difluorophenyl moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .
- Purification: Column chromatography (silica gel, gradient elution) or recrystallization from polar aprotic solvents (e.g., DMF/EtOAc) is critical for isolating high-purity products .
Basic: What analytical techniques are essential for characterizing this compound?
Key methods include:
- Structural Elucidation: H/C NMR to confirm the diazepane ring conformation, fluorophenyl substitution, and oxolan stereochemistry. HSQC/HMBC experiments resolve ambiguous proton-carbon correlations .
- Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is standard for biological assays .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular formula (CHFNO) and detect synthetic byproducts .
Basic: Which biological targets are hypothesized for this compound?
Preliminary studies on structurally related diazepane-carboxamides suggest interactions with:
- GPCRs: Potential modulation of serotonin or dopamine receptors due to the diazepane scaffold’s similarity to psychoactive compounds.
- Enzymes: Inhibition of kinases or hydrolases via the carboxamide group’s hydrogen-bonding capacity.
- Validation Methods: Surface plasmon resonance (SPR) for binding affinity, followed by functional assays (e.g., cAMP accumulation for GPCRs) .
Advanced: How should researchers address contradictions between binding affinity and functional activity data?
Discrepancies may arise from:
- Allosteric vs. Orthosteric Binding: Conduct kinetic binding assays (e.g., radioligand displacement with varying incubation times) to differentiate mechanisms.
- Cellular Context: Compare results across cell lines (e.g., HEK293 vs. primary neurons) to assess receptor density or coupling efficiency impacts.
- Orthogonal Assays: Pair SPR with fluorescence polarization or BRET to cross-validate target engagement .
Advanced: What structure-activity relationship (SAR) insights guide optimization of this compound?
Key SAR considerations:
- Diazepane Rigidity: Replace the oxolan-3-yl group with other heterocycles (e.g., piperidine, ) to probe conformational flexibility’s role in potency.
- Fluorophenyl Substitution: Test 2,6-difluoro vs. mono- or tri-fluoro analogs to evaluate electronic effects on target binding.
- Carboxamide Linkers: Introduce methyl or ethyl spacers between the diazepane and fluorophenyl groups to modulate hydrophobicity .
- Computational Tools: Molecular docking (AutoDock Vina) and MD simulations to predict binding poses and guide synthetic priorities .
Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy?
Common pitfalls include:
- Metabolic Instability: Use liver microsomal assays (human/rodent) to identify rapid clearance pathways. Introduce deuterium or methyl groups to block metabolic hotspots .
- Blood-Brain Barrier Penetration: Measure logP and P-gp efflux ratios (Caco-2 assays) to optimize CNS availability.
- Dose-Response Validation: Conduct PK/PD studies in rodents with staggered dosing to align in vitro IC with plasma concentrations .
Advanced: What strategies mitigate challenges in stereochemical purity during synthesis?
- Chiral Auxiliaries: Use (R)- or (S)-oxolan precursors to control stereochemistry at the oxolan-3-yl position.
- Enantioselective Catalysis: Employ chiral ligands (e.g., BINAP) in asymmetric hydrogenation steps.
- Analytical Rigor: Chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess (≥98% required for preclinical studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
